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Efficacy Data & Recommended Treatment Durations

Table 1: Real-World Sustained Virologic Response (SVR12) by Genotype and Patient Subgroup [1] [2]

Patient Subgroup Genotype 1a Genotype 1b Genotype 4

Overall SVR12 93% 97% 94%

Treatment-Naïve Comparable to overall

SVR12 [1]

Comparable to overall

SVR12 [1]

Comparable to overall

SVR12 [1]

Treatment-
Experienced

Comparable to overall

SVR12 [1]

Comparable to overall

SVR12 [1]

Comparable to overall

SVR12 [1]

Without Cirrhosis ~96% [2] ~96% [2] ~96% [2]

With Compensated
Cirrhosis

~96% [2] ~96% [2] ~96% [2]

8-Week Regimen
(GT1b, F0-F2)

Not Applicable 96% [2] Not Applicable
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Table 2: Standard of Care Treatment Protocols by HCV Genotype [3] [2]

HCV Genotype Patient Population Recommended Regimen Duration

1a Without Cirrhosis OBV/PTV/r + DSV + RBV 12 weeks

1a With Compensated Cirrhosis OBV/PTV/r + DSV + RBV 24 weeks [2]

1b Without Cirrhosis OBV/PTV/r + DSV 12 weeks

1b Treatment-Naïve, Mild Fibrosis (F0-F2) OBV/PTV/r + DSV 8 weeks [2]

1b With Compensated Cirrhosis OBV/PTV/r + DSV 12 weeks [2]

4 With/Without Compensated Cirrhosis OBV/PTV/r + RBV 12 weeks [3]

Experimental Protocols

For researchers aiming to validate or build upon these clinical findings, here are detailed methodologies from

key studies.

Protocol 1: Real-World Effectiveness Study [1] [2]

Study Design: Prospective, observational studies pooled from multiple countries.

Patient Population: Adults with chronic HCV GT1 or GT4, including treatment-naïve and -
experienced patients, with or without compensated cirrhosis.

Treatment Regimen: OBV/PTV/r ± DSV ± RBV, administered according to the approved local label
and clinical practice.

Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined
as HCV RNA level below the lower limit of quantification.

Data Collection: Demographic, clinical, virological data, and adverse events were recorded in
electronic case report forms.

Analysis: SVR12 rates were calculated for the core population with sufficient follow-up. Per-protocol
and intention-to-treat analyses were performed.
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Protocol 2: AGATE-I Trial (Part II) for Genotype 4 with Cirrhosis
[3]

Objective: To assess the efficacy of a 24-week treatment in GT4-infected patients with compensated

cirrhosis, including those who failed prior Sofosbuvir-based therapy.
Study Design: Multinational, open-label, single-arm phase 3 trial.

Treatment Arm C (Interferon-Experienced/-Naïve): 61 patients received OBV/PTV/r + RBV for 24
weeks.

Treatment Arm D (Sofosbuvir-Experienced): 3 patients with prior virologic failure on a Sofosbuvir-
based regimen received the same 24-week regimen.

Dosing:
OBV/PTV/r (2 tablets once daily with food).

RBV (total daily dose of 1000 mg [<75 kg] or 1200 mg [≥75 kg], taken in two divided doses).
Primary Endpoint: SVR12 rate in the intention-to-treat population.

Visualizing the Treatment Decision Pathway

The following diagram illustrates the logical workflow for selecting the appropriate OBV/PTV/r-based

therapy, based on the guidelines in Table 2. The DOT script generates a clear, clinical decision-making tool.
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Start: HCV Genotype & Patient Assessment

Is the genotype 1a, 1b, or 4?

For Genotype 1: Is it subtype 1a or 1b?

 Genotype 1

Regimen: OBV/PTV/r + RBV
Duration: 12 weeks

 Genotype 4

Does the patient have compensated cirrhosis?

 Subtype 1a

Is the patient treatment-naïve with F0-F2 fibrosis?

 Subtype 1b

Regimen: OBV/PTV/r + DSV + RBV
Duration: 12 weeks

 No

Regimen: OBV/PTV/r + DSV + RBV
Duration: 24 weeks

 Yes

Regimen: OBV/PTV/r + DSV
Duration: 8 weeks

 Yes

Regimen: OBV/PTV/r + DSV
Duration: 12 weeks

 No

Click to download full resolution via product page

Diagram 1: Clinical Decision Pathway for OBV/PTV/r-Based Therapy. This flowchart assists in

selecting the correct drug combination and treatment duration based on patient-specific virological and

clinical characteristics [1] [3] [2].

Key Considerations for Implementation

Drug-Drug Interactions (DDIs): Conduct a thorough review of a patient's comedications. OBV/PTV/r
is co-administered with ritonavir, a potent CYP3A inhibitor, which can lead to significant DDIs [2].

Comorbidity and Comedication Management: Real-world data shows high efficacy (95% SVR12)
even in patients with comorbidities (67%) and those taking comedications (58%), such as statins,

antipsychotics, or antiepileptics. However, dose adjustments or switches may be required [2].
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Adverse Events (AEs): These regimens are well-tolerated. In large real-world studies, AEs were

reported in about a quarter of patients, with serious AEs in only 3%. Discontinuation rates due to AEs
are low (<4%) [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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